4-bromo-N-(piperidin-1-yl)pyridin-3-amine
Overview
Description
4-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a bromine atom, a piperidine ring, and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and pyridine rings makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(piperidin-1-yl)pyridin-3-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position of the pyridine ring.
Amination: The brominated pyridine is then reacted with piperidine in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(piperidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-Bromo-N-(piperidin-1-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(piperidin-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(morpholin-4-yl)pyridin-3-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
4-Bromo-N-(pyrrolidin-1-yl)pyridin-3-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Bromo-N-(azepan-1-yl)pyridin-3-amine: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
4-Bromo-N-(piperidin-1-yl)pyridin-3-amine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new therapeutic agents and other applications.
Properties
IUPAC Name |
4-bromo-N-piperidin-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-9-4-5-12-8-10(9)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXHIAAREAFGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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